1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride
Overview
Description
1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: Starting from a suitable precursor, such as 2-methylcyclobutanone, the cyclobutane ring is formed through a cyclization reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated intermediates, nucleophiles like amines or thiols
Major Products:
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the carboxylic acid group can participate in acid-base reactions, affecting the compound’s activity.
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride
- 2-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride
- 1-(Aminomethyl)-2-ethylcyclobutane-1-carboxylic acid hydrochloride
Comparison: 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as solubility and stability, and distinct biological activities, making it valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(5,4-8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXFXKKNGMUCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1(CN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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